N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylthio)propanamide
Description
This compound features a propanamide backbone with a hydroxyethyl group substituted with thiophen-2-yl and thiophen-3-yl rings, and a phenylthio moiety at the 3-position of the propanamide chain.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S3/c21-18(9-12-24-16-5-2-1-3-6-16)20-14-19(22,15-8-11-23-13-15)17-7-4-10-25-17/h1-8,10-11,13,22H,9,12,14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRIAWVWZVVESC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylthio)propanamide, a compound characterized by its unique thiophene structure, has garnered attention in pharmaceutical research for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound is defined by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O3S2 |
| Molecular Weight | 310.4 g/mol |
| CAS Number | 1251577-29-3 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Receptor Interaction : The compound is believed to interact with serotonin and norepinephrine receptors, acting as a dual inhibitor of their reuptake, which is crucial in mood regulation and pain management.
- Biochemical Pathways : It is involved in serotonergic and noradrenergic pathways, which are significant in treating depressive disorders and anxiety.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further research in anti-infective therapies .
Anticancer Properties
Recent studies have highlighted the compound's potential in cancer treatment:
- Case Study : A series of compounds structurally similar to this compound were tested for their antiproliferative effects on colon cancer cells (HCT-116). The IC50 values ranged from 0.12 mg/mL to 0.81 mg/mL, indicating significant inhibitory activity against cancerous cells while sparing normal cells .
Antimicrobial Activity
The compound has shown promise in antimicrobial assays:
- Research Findings : In vitro studies demonstrated that the compound effectively inhibited the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .
Research Applications
The diverse biological activities of this compound make it a valuable candidate for various applications:
- Pharmaceutical Development : Its role as a dual reuptake inhibitor positions it as a potential therapeutic agent for mood disorders and chronic pain conditions.
- Drug Design : The unique thiophene structure allows for modifications that could enhance its bioactivity and selectivity towards specific targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiophene-Substituted Propanamide Derivatives
a. N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide (CAS 1351608-58-6)
- Molecular Formula: C₁₆H₁₉NO₂S₂
- Molecular Weight : 321.5 g/mol
- Key Differences: A methyl group on the thiophen-2-yl ring replaces one of the thiophen-3-yl groups in the target compound.
b. (2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide (CAS 2035037-08-0)
- Molecular Formula: C₁₇H₁₅NO₃S₂
- Molecular Weight : 345.44 g/mol
- Key Differences : The propanamide chain is replaced with a prop-2-enamide group, and a furan-3-yl substituent is present. The α,β-unsaturated enamide may increase electrophilicity, influencing reactivity in biological systems .
c. 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide (CAS 603996-87-8)
Propanamide Derivatives with Heterocyclic Substituents
a. N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- Molecular Features : Combines indole and naphthalene moieties. The indole group may enhance serotonin receptor interactions, as seen in NSAID derivatives .
- Comparison : Unlike the target compound, this lacks sulfur-based substituents, relying on aromatic stacking for bioactivity.
b. 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
Thioamide Analogs
a. (2Z)-3-(2,4-Dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide
- Key Feature : Replaces the amide oxygen with sulfur, forming a thioamide. Thioamides exhibit distinct electronic properties and are often used in antithyroid or antifungal agents .
- Comparison : The target compound’s phenylthio group provides a sulfur atom but retains the amide backbone, balancing stability and reactivity.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for related propanamides, such as coupling reactions between thiophene-substituted amines and activated carboxylic acids (e.g., using DMF/LiH or MeOH/N₂H₄·H₂O) .
- Biological Relevance : Dual thiophene rings may enhance binding to metalloenzymes or cytochrome P450 isoforms, while the phenylthio group could modulate redox activity .
- Limitations : Lack of empirical data (e.g., IC₅₀, solubility) in the evidence restricts direct pharmacological comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
